molecular formula C14H20N4O3 B2423789 2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl hexanoate CAS No. 866137-36-2

2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl hexanoate

Cat. No. B2423789
CAS RN: 866137-36-2
M. Wt: 292.339
InChI Key: MPHRGRSRJCUKRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class . Its molecular formula is C16H13F3N4O3 and has a molecular weight of 366.2946296 . The structure of this compound and similar ones can be viewed as a 2D Mol file or as a computed 3D SD file .


Molecular Structure Analysis

The structure of this compound was proven using NMR spectroscopy and HPLC-MS spectrometry . X-ray structural analysis of similar compounds was performed on an Xcalibur 3 automatic diffractometer .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 366.2946296 . More specific properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Antibacterial and Antifungal Applications

Research on 1,2,4-triazole and pyrimidine derivatives, which are structurally related to the compound , highlights their significant antibacterial and antifungal properties. For example, 1,2,4-triazole-containing hybrids have shown promising broad-spectrum antibacterial activity against drug-resistant strains of Staphylococcus aureus, a key pathogen responsible for various infections. Such compounds are noted for their ability to inhibit critical bacterial enzymes like DNA gyrase and penicillin-binding protein, which are vital for bacterial survival and reproduction (Li & Zhang, 2021). Additionally, pyrimidine derivatives are recognized for their role in sensing materials and have applications in biological and medicinal fields, indicating their versatility and potential in drug development (Jindal & Kaur, 2021).

Synthetic Methodologies

The synthesis and functionalization of triazole and pyrimidine scaffolds are crucial for creating novel compounds with enhanced biological activities. Research efforts have focused on developing efficient synthetic routes for these heterocycles, considering their significance in medicinal chemistry. For instance, the exploration of hybrid catalysts in synthesizing pyrano[2,3-d]pyrimidine derivatives demonstrates the ongoing interest in finding versatile methods to produce biologically active compounds with potential therapeutic applications (Parmar, Vala, & Patel, 2023).

Mechanism of Action

Target of Action

The primary targets of the compound “2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl hexanoate” are currently under investigation. As a research chemical, it is being studied for its potential interactions with various biological targets .

Mode of Action

Based on its structural similarity to other triazolopyrimidine derivatives, it may interact with its targets through a variety of mechanisms, potentially including binding to active sites, altering protein conformation, or modulating signal transduction pathways .

Biochemical Pathways

Triazolopyrimidine derivatives have been shown to participate in redox reactions, suggesting that they may influence pathways related to oxidative stress and cellular redox homeostasis .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under investigation. As a research chemical, it is crucial to understand these properties to assess its bioavailability and potential as a therapeutic agent .

Result of Action

The molecular and cellular effects of this compound’s action are still being studied. Given its potential redox activity, it may induce changes in cellular redox status, potentially influencing cell survival, proliferation, and differentiation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its solubility, stability, and interactions with its targets

properties

IUPAC Name

2-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3/c1-3-4-5-6-12(19)21-8-7-11-10(2)17-14-15-9-16-18(14)13(11)20/h9H,3-8H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHRGRSRJCUKRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCCC1=C(N=C2N=CNN2C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.